molecular formula C5H10O3S B108495 Cyclopentanesulfonic acid CAS No. 19247-73-5

Cyclopentanesulfonic acid

Cat. No. B108495
CAS RN: 19247-73-5
M. Wt: 150.2 g/mol
InChI Key: YAIKGZQRXQYYJZ-UHFFFAOYSA-N
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Description

Cyclopentanesulfonic acid is not directly mentioned in the provided papers; however, cyclopentane derivatives are discussed, which can provide insight into the chemical behavior of cyclopentanesulfonic acid. Cyclopentane-1,3-dione, for instance, is a cyclopentane derivative that exhibits pKa values similar to carboxylic acids, suggesting strong acidity and potential for use as a carboxylic acid isostere in drug design .

Synthesis Analysis

The synthesis of cyclopentane derivatives is highlighted in the context of drug design. Specifically, cyclopentane-1,3-dione derivatives were synthesized as isosteres for carboxylic acid functional groups in thromboxane A2 receptor antagonists. These derivatives were synthesized and evaluated, demonstrating that the cyclopentane-1,3-dione moiety can effectively substitute for the carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex, as seen in the synthesis of condensed cyclopentanes. The crystal and molecular structure of a benzylidenpentacyclo[9.2.1.5,8.11,11.02,10.04,9]-pentadecane, a condensed cyclopentane, was determined using X-ray crystallography. The molecule exhibited a high degree of symmetry and specific conformational features, such as the phenyl group being twisted out of the plane of the cyclopentylidene ring .

Chemical Reactions Analysis

The chemical reactivity of cyclopentane derivatives can be inferred from the study of cyclopentolate hydrochloride, which undergoes hydrolysis in alkaline solutions. The degradation products were identified as phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, suggesting that cyclopentane derivatives can participate in ester hydrolysis reactions, forming products through both normal ester hydrolysis and a six-membered transition state mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are crucial for their application in drug design. Cyclopentane-1,3-diones, for example, have been shown to have tunable lipophilicity and strong acidity, making them suitable as carboxylic acid isosteres. The ability to fine-tune these properties allows for the optimization of drug candidates for better efficacy and pharmacokinetic profiles .

Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids

Cyclopentanesulfonic acid plays a role in the synthesis of cyclic hydroxamic acids. This process involves the treatment of cyclobutanone or cyclopentanone with N-hydroxybenzenesulfonamide under basic conditions, leading to ring-expanded cyclic hydroxamic acids. This method demonstrates a mechanism that includes the addition of the N-anion of N-hydroxybenzenesulfonamide to the ketone and a C-nitroso intermediate rearrangement (Banerjee & King, 2009).

Synthesis and Reactivity in Organometallic Chemistry

In organometallic chemistry, cyclopentanesulfonic acid derivatives serve as ligands in the synthesis of palladium(II) alkyl complexes. These complexes, such as (κ2-P,O-2a)PdMe(pyridine) and (κ2-P,O-2b)PdMe(pyridine), have been shown to polymerize ethylene and copolymerize ethylene with methyl acrylate, leading to linear polymers with various applications (Black & Jordan, 2017).

Electrolytic Dissociation in Pharmaceutical Intermediates

Cyclopentanedicarboxylic acids, closely related to cyclopentanesulfonic acid, are significant in the pharmaceutical industry as intermediates. Their behavior in solutions, particularly their electrolytic dissociation, influences the distribution of bioactive forms in solutions. This understanding is crucial for optimizing pharmaceutical formulations (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

Application in Drug Design

Cyclopentanesulfonic acid derivatives have been explored as isosteres for the carboxylic acid functional group in drug design. For instance, cyclopentane-1,3-dione derivatives have shown potential in replacing the carboxylic acid group in thromboxane A2 receptor antagonists, demonstrating similar efficacy in binding assays (Ballatore et al., 2011).

Synthesis of Taurine Analogues

Cyclopentanesulfonic acid is involved in the synthesis of taurine analogues. The method includes sulfur monochloride addition to alkenes like cyclopentene, followed by oxidation and chlorine substitution, leading to aminocyclopentanesulfonic acid (Machetti et al., 2002).

Eco-Friendly Solvent Applications

Cyclopentanesulfonic acid derivatives are being investigated as eco-friendly solvents in biotechnology and biorefineries. Cyclopentyl methyl ether (CPME), derived from cyclopentanol or cyclopentanone, offers valuable properties like low peroxide formation, stability, and high boiling point, making it suitable for diverse applications (de Gonzalo, Alcántara, & Domínguez de María, 2019).

Safety And Hazards

Cyclopentanesulfonic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Cyclopentanesulfonic acid are not mentioned in the search results, there are ongoing research and developments in the field of chemical synthesis and applications of similar compounds .

properties

IUPAC Name

cyclopentanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKGZQRXQYYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577104
Record name Cyclopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanesulfonic acid

CAS RN

19247-73-5
Record name Cyclopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A one liter three-neck flask was charged with 300 mL of methylene chloride and 25 grams (245 mmole) of cyclopentyl mercaptan to produce a reaction solution. The reaction solution was chilled to 15° C. in an ice-water bath and followed by the addition of 190 mL of 35% peroxy acetic acid. Said peroxy acetic acid was added over a period of about 3 hours and the reaction solution was maintained at a temperature of about 18°-26° C. After the reaction solution was stirred overnight at room temperature, 100 mL of water and 25 grams of sodium bisulfite were added followed by 2 additional hours of stirring. The reaction solution was then reduced on a rotovap and the pH was adjusted with dilute hydrochloric acid until a white solid precipitate formed. Said precipitate was isolated via filtration and dried in vacuo (50% yield of cyclopentane sulfonic acid).
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peroxy acetic acid
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190 mL
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peroxy acetic acid
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100 mL
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25 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FG Bordwell, ML Peterson - Journal of the American Chemical …, 1954 - ACS Publications
… Sulfonation of cyclopentene with an equimolar quantity of dioxane-sulfur trioxide gave, on hydrolysis, trans-2-hydroxycyclopentanesulfonic acid (III). The formation of III is consistent with …
Number of citations: 21 pubs.acs.org
C Ainsworth - Journal of the American Chemical Society, 1955 - ACS Publications
V 2-Indolecarboxylic acid hydrazide and ethyl or-thoformate gave a single compound, CioH7N80. Considering the known activity of the 3-position of indole and by analogy with the …
Number of citations: 145 pubs.acs.org
FG Bordwell, ML Peterson - Journal of the American Chemical …, 1955 - ACS Publications
Barium< ra «r-2-bariosulfatocyclopentanesulfonate (I) was observed to undergo an elimination reaction in alkaline solution to give barium 1-cyclopenteñe-1-sulfonate and barium sulfate…
Number of citations: 12 pubs.acs.org
RR Ferguson, RH Crabtree - The Journal of Organic Chemistry, 1991 - ACS Publications
Results S02 Reactions: Saturated Substrates. The Initial Experiment. We find that S02 is able to largely or com-pletely suppress dimerization by trapping3 the radical intermediates in …
Number of citations: 58 pubs.acs.org

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